N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
Overview
Description
N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : N-(4-Amino-2-methylphenyl)-4-chlorophthalimide has been investigated for its antibacterial activity. Schiff bases of N-substituted isatin, including those derived from this compound, demonstrated promising antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging between 10 and 30 μg/mL (Kumari & Singh, 2013).
Anticonvulsant Properties : This compound has also been studied for its potential anticonvulsant properties. A study on a series of N-phenylphthalimides, including this compound, found them to be effective against seizures induced by electroshock and pentylenetetrazol in mice (Bailleux et al., 1994).
Fluorescent Probes : this compound and its derivatives have been used to create fluorescent probes for biological sensing and imaging. These probes have shown potential in various applications due to their sensitivity to changes in the local environment (Zhou et al., 2019).
Optical Sensors : Derivatives of this compound have been utilized in the development of optical sensors. For example, a fluorophore derivative was used for the determination of picric acid, demonstrating good reproducibility and reversibility in its response (Niu et al., 2002).
Polymer Research : This compound has been used in the synthesis of novel polymers, such as biphenyl-based polyimides, which exhibited improved solubilities and thermal properties compared to other polymers (Gao et al., 2004).
Dye and Pigment Industry : this compound derivatives have been used in the synthesis of dyestuffs for polyester fibers, showing potential for creating a variety of colors with good fastness properties (Khosravi et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as triflamides, are known to have high nh-acidity, lipophilicity, and catalytic activity . These properties allow them to be used in a variety of organic reactions .
Mode of Action
It’s worth noting that compounds with similar structures, such as triflamides, are known to act as a source of nitrogen in c-amination (sulfonamidation) reactions . These reactions produce useful building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis .
Biochemical Pathways
Similar compounds like triflamides are known to be used in a variety of organic reactions, including cycloaddition reactions, friedel–crafts reactions, condensation reactions, and heterocyclization .
Pharmacokinetics
The compound’s molecular weight, density, boiling point, and melting point are provided , which can influence its pharmacokinetic properties.
Result of Action
Similar compounds like triflamides are known to have applications in medicine , suggesting potential therapeutic effects.
Action Environment
It’s worth noting that the compound should be stored in a cool, dry place in a tightly closed container , indicating that environmental conditions such as temperature and humidity could affect its stability.
Properties
IUPAC Name |
2-(4-amino-2-methylphenyl)-5-chloroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVAQMJLPOCEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206966 | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58230-69-6 | |
Record name | 2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58230-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058230696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-amino-o-tolyl)-4-chlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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